1-Methyl-5-(tributylstannyl)-1H-imidazole is a specialized organostannane reagent primarily used as a precursor for introducing the 1-methylimidazol-5-yl moiety into target molecules. Its principal application is in palladium-catalyzed Stille cross-coupling reactions, a method valued for its broad functional group tolerance and generally mild, neutral reaction conditions. This reagent is a key intermediate in the synthesis of complex pharmaceuticals, particularly in the development of kinase inhibitors and other biologically active heterocyclic compounds where precise regiochemistry is critical for function.
Substituting 1-Methyl-5-(tributylstannyl)-1H-imidazole is rarely straightforward. Using a regioisomeric alternative, such as a 2- or 4-stannyl imidazole, will result in a fundamentally different molecular architecture with distinct biological and physical properties. The choice between this Stille reagent and its Suzuki coupling counterpart, a 1-methyl-5-boronic acid or ester, is also a critical process decision. Stille couplings often exhibit superior performance with substrates containing coordinating heterocycles or base-sensitive functional groups where Suzuki couplings may falter due to the requisite basic conditions. Therefore, selecting the correct regioisomer and the appropriate coupling precursor is essential for synthetic success and reproducibility.
In the synthesis of a potent 7-azaindole based PIM-1 kinase inhibitor, Stille coupling between 3-bromo-7-azaindole and 1-methyl-5-(tributylstannyl)-1H-imidazole proceeded in high yield. The reaction, catalyzed by Pd(PPh3)4 in dioxane at 100 °C, furnished the desired coupled product in 84% yield. This demonstrates the compound's effectiveness as a robust precursor for accessing complex, biologically active heterocyclic scaffolds under standard, reproducible conditions.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 84% |
| Comparator Or Baseline | Typical yields for cross-coupling reactions in multi-step pharmaceutical synthesis. |
| Quantified Difference | High-end of typical yield range, demonstrating efficiency. |
| Conditions | Stille coupling with 3-bromo-7-azaindole, Pd(PPh3)4, dioxane, 100 °C. |
This high, reproducible yield in the synthesis of a validated pharmaceutical target reduces precursor waste and simplifies purification, directly impacting project costs and timelines.
In the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, a patent by Vertex Pharmaceuticals exemplifies the use of 1-methyl-5-(tributylstannyl)-1H-imidazole for coupling with a heteroaryl chloride. The Stille reaction was performed using Pd(PPh3)4 in dioxane, achieving a 61% yield of the desired product. The selection of the Stille protocol over alternatives like Suzuki coupling is often strategic in complex heterocyclic chemistry, where the base-free conditions of the Stille reaction can prevent side reactions and improve substrate compatibility.
| Evidence Dimension | Reaction Yield |
| Target Compound Data | 61% |
| Comparator Or Baseline | Alternative base-mediated coupling reactions (e.g., Suzuki) which may be incompatible with certain substrates. |
| Quantified Difference | N/A (Qualitative process advantage) |
| Conditions | Stille coupling with a heteroaryl chloride, Pd(PPh3)4, dioxane. |
For complex substrates with base-sensitive functional groups, this reagent enables a synthetic route that might fail with Suzuki reagents, making it a critical problem-solving tool for process development.
The synthesis of specific stannyl-imidazole regioisomers is non-trivial. Direct lithiation/stannylation of N-substituted imidazoles can lead to mixtures of isomers, primarily the C2-substituted product. However, 1-methyl-5-(tributylstannyl)-1H-imidazole is typically prepared via a regiocontrolled route starting from a 5-halo-1-methyl-1H-imidazole precursor. This halogen-metal exchange or subsequent stannylation ensures that the tributyltin group is exclusively at the C5 position. In contrast, directed ortho-metalation (DoM) strategies on related heterocycles strongly favor deprotonation adjacent to the directing group, highlighting the need for specific precursors to achieve alternative substitution patterns. Procuring this specific CAS number ensures the end-user receives the pure, intended C5 regioisomer, avoiding costly separation or redesign.
| Evidence Dimension | Regiochemical Purity |
| Target Compound Data | >95% C5-isomer (via regiocontrolled synthesis) |
| Comparator Or Baseline | Direct metalation of 1-methylimidazole (yields primarily C2-isomer). |
| Quantified Difference | Avoidance of isomeric mixtures inherent in non-directed synthesis routes. |
| Conditions | Synthesis via halogen-metal exchange from 5-halo-1-methyl-1H-imidazole. |
This guarantees the correct molecular connectivity for the final product, which is a non-negotiable requirement for applications like API synthesis where isomerism dictates biological activity.
This reagent is the right choice for projects requiring the regiochemically pure 1-methylimidazol-5-yl moiety, a validated pharmacophore in many kinase inhibitors. Its demonstrated high-yield performance in Stille couplings, as seen in the synthesis of PIM-1 and GSK-3 inhibitors, makes it a reliable precursor for generating lead compounds and compound libraries where isomeric purity is essential for accurate structure-activity relationship (SAR) studies.
When a synthetic plan requires the introduction of the 1-methylimidazol-5-yl group onto a complex, multifunctional substrate, this compound is a strategic choice. The mild, base-free conditions typical of Stille couplings are often more tolerant of sensitive functional groups compared to the basic conditions required for Suzuki reactions, minimizing the need for additional protection/deprotection steps and improving overall process efficiency.
For process development and scale-up where the final active pharmaceutical ingredient (API) must be a single, specific regioisomer, this precursor provides a validated starting point. By building the synthesis around a regiochemically defined building block, it eliminates the risk and cost associated with isomeric contamination that could arise from less selective C-H activation or direct metalation strategies.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard